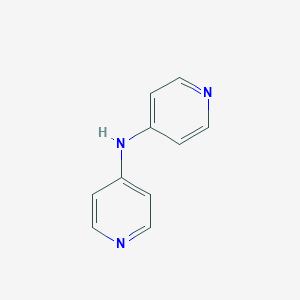

Di(pyridin-4-yl)amine

Beschreibung

The exact mass of the compound Di(pyridin-4-yl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di(pyridin-4-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(pyridin-4-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyridin-4-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWIKPVYQSPYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280000 | |

| Record name | Di-4-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-42-0 | |

| Record name | 1915-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-4-pyridylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-pyridyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(pyridin-4-yl)amine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for di(pyridin-4-yl)amine, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the prevalent synthetic methodologies. The guide delves into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Key synthetic strategies, including classical nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Ullmann condensation, are meticulously detailed with step-by-step procedures, mechanistic insights, and comparative data. Furthermore, this guide incorporates visual aids and characterization data to provide a holistic understanding of the synthesis and purification of di(pyridin-4-yl)amine.

Introduction: The Significance of Di(pyridin-4-yl)amine

Di(pyridin-4-yl)amine, also known as 4,4'-dipyridylamine, is a heterocyclic secondary amine of considerable interest in various fields of chemical research. Its rigid, V-shaped structure and the presence of basic nitrogen atoms make it an excellent ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. In the realm of medicinal chemistry, the di(pyridin-4-yl)amine scaffold is a key component in the development of kinase inhibitors and other therapeutic agents. Its ability to form hydrogen bonds and participate in π-stacking interactions contributes to its utility in drug design.

This guide aims to provide a detailed and practical resource for the synthesis of this important molecule, enabling researchers to make informed decisions when selecting a synthetic route tailored to their specific needs, considering factors such as scale, purity requirements, and available resources.

Synthetic Methodologies: A Comparative Analysis

Several synthetic routes have been established for the preparation of di(pyridin-4-yl)amine. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and tolerance to specific reaction conditions. This section will explore the most prominent methods, providing a critical comparison of their advantages and limitations.

Classical Nucleophilic Aromatic Substitution

The most straightforward approach to di(pyridin-4-yl)amine involves the direct reaction of a 4-halopyridine with 4-aminopyridine. This method is a classical example of nucleophilic aromatic substitution (SNAr).

Mechanism: The reaction proceeds via the attack of the exocyclic amino group of 4-aminopyridine on the electron-deficient C4 position of the 4-halopyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The reaction is typically facilitated by a base to deprotonate the 4-aminopyridine, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Diagram: Nucleophilic Aromatic Substitution Workflow

Caption: A generalized workflow for the synthesis of di(pyridin-4-yl)amine via SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reagent Preparation: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), 4-aminopyridine (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to 110-150 °C and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2]

| Parameter | Value | Reference |

| Starting Materials | 4-Chloropyridine HCl, 4-Aminopyridine | [3] |

| Base | Potassium Fluoride, Sodium Bicarbonate | [3] |

| Solvent | N/A (neat) or high-boiling solvent | [3] |

| Temperature | 110-130 °C | [3] |

| Reaction Time | 2-8 hours | [3] |

| Yield | ~80% | [3] |

Causality Behind Experimental Choices:

-

High Temperature: The pyridine ring is relatively electron-deficient, but not as activated as some other aromatic systems. High temperatures are necessary to overcome the activation energy for the nucleophilic attack.

-

Polar Aprotic Solvent: Solvents like DMF and NMP are used because they can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and accelerating the reaction.

-

Base: A base is crucial to deprotonate the 4-aminopyridine, enhancing its nucleophilicity. An excess of base is often used to drive the reaction to completion.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction offers a milder alternative to the classical SNAr approach and often provides higher yields with a broader substrate scope.[5]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[6]

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (4-halopyridine) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (4-aminopyridine) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the di(pyridin-4-yl)amine product, regenerating the Pd(0) catalyst.[7]

Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3 or a pre-formed catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs2CO3).

-

Reagent Addition: Add 4-halopyridine (e.g., 4-bromopyridine) (1.0 eq) and 4-aminopyridine (1.0-1.2 eq) to the vessel.

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then subjected to an aqueous work-up, extraction, and purification by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | [8] |

| Ligand | Xantphos, BINAP, Josiphos-type ligands | [9] |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | [8] |

| Solvent | Toluene, Dioxane | [8] |

| Temperature | 80-110 °C | [8] |

| Yield | Generally high (>80%) | [8] |

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a common choice.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to air, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[10] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative, as copper is significantly cheaper than palladium.

Mechanism: The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed through the formation of a copper-amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination of the product.[11][12]

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a reaction vessel, add a copper(I) salt (e.g., CuI), a ligand (often a diamine or phenanthroline), and a base (e.g., K2CO3, K3PO4).[13]

-

Reagent Addition: Add 4-halopyridine (1.0 eq) and 4-aminopyridine (1.0-1.2 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF, NMP, or ethylene glycol.[14]

-

Reaction: Heat the mixture to a high temperature (typically 120-200 °C) for 12-48 hours.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the other methods, often involving filtration to remove the copper catalyst followed by extraction and chromatography or recrystallization.[11]

| Parameter | Value | Reference |

| Copper Catalyst | CuI, Cu2O | [11][15] |

| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | [13][15] |

| Base | K2CO3, Cs2CO3 | [11][15] |

| Solvent | DMF, DMSO, Ethylene Glycol | [11][14] |

| Temperature | 100-200 °C | [11] |

| Yield | Moderate to good (50-85%) | [11] |

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts are typically used as the active catalyst. The presence of a ligand can significantly improve the solubility and reactivity of the copper species.

-

High Temperature: Traditional Ullmann reactions require high temperatures to proceed at a reasonable rate.

-

Ligand: The addition of a ligand, such as a diamine, can accelerate the reaction and allow for lower reaction temperatures.[13]

Purification and Characterization

The purification of di(pyridin-4-yl)amine is crucial to obtain a product of high purity, which is essential for its applications in pharmaceuticals and materials science.

Purification Techniques:

-

Column Chromatography: Silica gel column chromatography is a common method for purifying the product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used as the eluent.[16]

-

Crystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene/heptane) is an effective method for obtaining highly pure, crystalline di(pyridin-4-yl)amine.[2]

Characterization:

The identity and purity of the synthesized di(pyridin-4-yl)amine can be confirmed by various analytical techniques:

-

NMR Spectroscopy:

-

1H NMR: The proton NMR spectrum of di(pyridin-4-yl)amine typically shows two sets of doublets in the aromatic region, corresponding to the protons on the two pyridine rings. The chemical shifts and coupling constants are characteristic of the 4-substituted pyridine moiety.

-

13C NMR: The carbon NMR spectrum will show the characteristic signals for the carbon atoms of the pyridine rings.[17]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

-

Melting Point: The melting point of pure di(pyridin-4-yl)amine is a useful indicator of its purity.

Conclusion

The synthesis of di(pyridin-4-yl)amine can be achieved through several effective methodologies. The classical SNAr reaction offers a straightforward and cost-effective approach, while the palladium-catalyzed Buchwald-Hartwig amination provides a milder and often higher-yielding alternative with broader applicability. The copper-catalyzed Ullmann condensation represents a viable option, particularly for large-scale synthesis where cost is a major consideration. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, desired purity, and available resources. This guide provides the necessary technical details and mechanistic understanding to enable researchers to successfully synthesize and purify di(pyridin-4-yl)amine for their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Imperiali, F., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 580.

-

ResearchGate. (n.d.). Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.

-

ResearchGate. (n.d.). (PDF) Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C 33H24N4)·2(H2O), C 33H28N4O2. Retrieved from [Link]

- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651.

-

ResearchGate. (n.d.). Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines.

- Aubert, C., et al. (2011). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Dalton Transactions, 40(29), 7536-7543.

-

Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

The Rojas Lab. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.

-

The Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

-

ResearchGate. (n.d.). (A) “Classical” Ullmann amine synthesis; (B) bio-based Ullmann amine synthesis; (C) DES-based Ullmann amine synthesis. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J-STAGE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

-

SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

ResearchGate. (n.d.). (PDF) Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544.

-

National Institutes of Health. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Magnetic Nanoparticles Modified With di(Pyridin-2-yl)Amine Ligand Supported Copper Complex: A Novel and Efficient Magnetically Reusable Catalyst for A3 Coupling and C-S Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. Retrieved from [Link]

-

Chem Survival. (2013, January 10). An Introduction to Palladium Catalyzed Reactions [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

Di(pyridin-4-yl)amine CAS number 1915-42-0

An In-Depth Technical Guide to Di(pyridin-4-yl)amine (CAS: 1915-42-0) For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Di(pyridin-4-yl)amine (also known as 4,4'-Dipyridylamine), CAS number 1915-42-0. It details the molecule's fundamental physicochemical properties, established synthesis protocols, and critical applications. The document explores its pivotal role as a versatile nitrogen-containing ligand in coordination chemistry for the construction of Metal-Organic Frameworks (MOFs) and its utility as a building block in supramolecular chemistry, facilitated by hydrogen bonding and π-π stacking. Furthermore, this guide examines the significance of the dipyridylamine scaffold in medicinal chemistry and drug development, grounded in the prevalence of pyridine moieties in numerous therapeutic agents. Safety, handling, and storage protocols are also delineated to ensure proper laboratory practice.

Introduction and Molecular Overview

Di(pyridin-4-yl)amine is an aromatic organic compound featuring two pyridine rings linked by a central secondary amine group.[1] This unique structural arrangement, with its multiple nitrogen centers, imparts a rich chemical character, making it a molecule of significant interest across various scientific disciplines. The pyridine rings act as basic sites and can participate in hydrogen bonding, while the entire molecule serves as a robust and versatile ligand for metal coordination.[1][2] Its applications range from a foundational building block in organic synthesis and materials science to a structural motif in the design of novel pharmaceuticals.[2][3] The compound is typically a white to yellow or amber crystalline solid.[1][2]

Physicochemical Properties and Characterization

The utility of Di(pyridin-4-yl)amine is fundamentally dictated by its chemical and physical properties. It is an air and moisture-sensitive compound that should be stored under an inert atmosphere at room temperature.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1915-42-0 | [2][4][5] |

| Molecular Formula | C₁₀H₉N₃ | [1][2][4] |

| Molecular Weight | 171.20 g/mol | [1][2] |

| Appearance | White to yellow/amber crystalline solid/powder | [1][2] |

| Melting Point | 281-283 °C | [2][4] |

| Boiling Point | 353.7 °C at 760 mmHg | [2] |

| Solubility | Soluble in certain organic solvents | [4] |

| Synonyms | 4,4'-Dipyridylamine, Bis(4-pyridyl)amine, N-(4-Pyridinyl)-4-pyridinamine | [1][2][4] |

Characterization is typically achieved using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the proton and carbon environments, while mass spectrometry verifies the molecular weight. Infrared (IR) spectroscopy can identify key functional groups, such as the N-H stretch of the secondary amine and the characteristic vibrations of the pyridine rings.

Synthesis and Purification

The synthesis of Di(pyridin-4-yl)amine is most commonly achieved via a nucleophilic aromatic substitution reaction. A prevalent method involves the coupling of 4-aminopyridine with a 4-halopyridine, such as 4-chloropyridine. This type of C-N bond formation is a staple in the synthesis of aminopyridines.[6] The reaction often requires elevated temperatures and may be facilitated by a base to neutralize the hydrogen halide byproduct.

Workflow for Synthesis of Di(pyridin-4-yl)amine

Caption: General workflow for the synthesis of Di(pyridin-4-yl)amine.

Detailed Experimental Protocol (Representative)

-

Reactant Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-aminopyridine (1.0 eq) and 4-chloropyridine hydrochloride (1.1 eq).

-

Solvent and Base : Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or di-n-propylamine.[7] If starting with the hydrochloride salt of 4-chloropyridine, a base like potassium carbonate or potassium fluoride (2-3 eq) is necessary to free the amine and neutralize the acid formed.[7]

-

Reaction : Heat the mixture to reflux (typically 110-160 °C) and maintain for several hours (e.g., 8-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Workup and Isolation : After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Often, the mixture is poured into cold water to precipitate the crude product.

-

Purification : Wash the crude solid with water and then a non-polar solvent like diethyl ether to remove impurities. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality: The choice of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reactants and enables the high temperatures required for the nucleophilic aromatic substitution to proceed at a reasonable rate. The base is crucial for deprotonating the 4-aminopyridine to increase its nucleophilicity and to trap the HCl generated during the reaction, driving the equilibrium towards the product.

Core Applications in Research and Development

Coordination Chemistry & Metal-Organic Frameworks (MOFs)

Di(pyridin-4-yl)amine is an exemplary ligand in coordination chemistry.[2] Its structure contains three potential nitrogen donor sites: the two pyridine nitrogens and the central amine nitrogen. This allows it to coordinate with metal ions in various modes, most commonly acting as a linear, bidentate "bridging" ligand that connects two different metal centers through its pyridine nitrogen atoms. This bridging capability is fundamental to the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[3][8]

The specific geometry and rigidity of the ligand help dictate the topology and dimensionality of the resulting framework.[9] These materials are of high interest for applications in gas storage, separation, and catalysis.[10][11]

Caption: Coordination modes of Di(pyridin-4-yl)amine with metal (M) ions.

Supramolecular Chemistry

Beyond covalent coordination, Di(pyridin-4-yl)amine is a valuable component in supramolecular chemistry. The central amine group is a hydrogen bond donor (N-H), while the pyridine nitrogens are hydrogen bond acceptors. This dual functionality allows it to form well-defined, self-assembling structures through hydrogen bonding.[1] In the solid state, crystal structures often reveal extensive networks of intermolecular interactions, including π–π stacking between the aromatic pyridine rings.[12][13] These non-covalent interactions are crucial for crystal engineering and the design of functional organic materials with specific optical or electronic properties.[12][14]

Pharmaceutical and Medicinal Chemistry

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[15] Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[15][16][17] Di(pyridin-4-yl)amine, as a dipyridyl structure, serves as an important starting point or core fragment for the synthesis of more complex, biologically active molecules.[1] Its structural features allow it to interact with biological targets like enzymes or receptors.[1][18] For instance, derivatives of dipyridylamines have been investigated as selective G-quadruplex DNA stabilizers for potential anticancer applications.[19]

Caption: Role of the Di(pyridin-4-yl)amine scaffold in drug design.

Safety, Handling, and Storage

Di(pyridin-4-yl)amine requires careful handling due to its potential hazards. It is classified as an irritant.

-

Hazard Statements : H315 (Causes skin irritation).[4]

-

Signal Word : Warning.[4]

-

Pictograms : GHS07 (Exclamation Mark).[4]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[20]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store under an inert atmosphere as the compound is sensitive to air and moisture.[4] Keep locked up.

Conclusion and Future Outlook

Di(pyridin-4-yl)amine is a molecule of significant versatility and utility. Its well-defined structure and multiple functional sites make it an invaluable tool for chemists in materials science, supramolecular assembly, and medicinal chemistry. As a bridging ligand, it will continue to be instrumental in the development of novel MOFs and coordination polymers with tailored properties. In drug discovery, its scaffold provides a robust foundation for the synthesis of new therapeutic agents. Future research will likely focus on exploiting its unique electronic and structural properties to create more sophisticated functional materials and to develop highly targeted pharmaceuticals with improved efficacy and safety profiles.

References

- Di(pyridin-4-yl)amine.BLD Pharm. [URL: https://www.bldpharm.com/products/1915-42-0.html]

- 4,4'-DIPYRIDYLAMINE (CAS 1915-42-0, C10H9N3).Guidechem. [URL: https://www.guidechem.com/product_show-1915-42-0.html]

- N-4-Pyridinyl-4-pyridinamine.CymitQuimica. [URL: https://www.cymitquimica.com/cas/1915-42-0]

- 1915-42-0|Di(pyridin-4-yl)amine|BLD Pharm.BLD Pharm. [URL: https://www.bldpharm.com/products/1915-42-0.html]

- Di(pyridin-4-yl)amine | 1915-42-0.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh580644ff]

- SAFETY DATA SHEET - 4-Aminopyridine.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC153610050&productDescription=4-AMINOPYRIDINE%2C+99%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide.ResearchGate. [URL: https://www.researchgate.net/publication/265045435_Crystal_structure_of_NN'-bis(pyridin-4-yl)methylnaphthalene_diimide]

- Di(pyridin-4-yl)amine.Lead Sciences. [URL: https://www.leadsciences.com/di-pyridin-4-yl-amine-cas-1915-42-0-bld92297.html]

- Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2.ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/527878]

- Adsorption of pyridine onto the metal organic framework MIL-101.ResearchGate. [URL: https://www.researchgate.net/publication/262524419_Adsorption_of_pyridine_onto_the_metal_organic_framework_MIL-101]

- Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2.ResearchGate. [URL: https://www.researchgate.

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00845]

- (E)-N,1-Di(pyridin-4-yl)methanimine.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12665100]

- A simple synthesis of aminopyridines: use of amides as amine source.SciELO. [URL: https://www.scielo.br/j/jbs/a/x9hQ8G9GzYjK8QxY8Z8yY8c/?lang=en]

- CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.Google Patents. [URL: https://patents.google.

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.Scientific.net. [URL: https://www.scientific.net/KEM.712.273]

- 4-Amino-2-chloropyridine: Application, Synthesis.ChemicalBook. [URL: https://www.chemicalbook.

- Syntheses, Characterization, and Luminescence Properties of Four Metal-Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand.ResearchGate. [URL: https://www.researchgate.net/publication/281608975_Syntheses_Characterization_and_Luminescence_Properties_of_Four_Metal-Organic_Frameworks_Based_on_a_Linear-Shaped_Rigid_Pyridine_Ligand]

- Coordination properties of di(2-pyridylmethyl)amine in a monooxorhenium(V) complex.ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002016939605335X]

- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06352a]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8532196/]

- PYRIDIN-4-AMINE | CAS 504-24-5.Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/pyridin-4-amine-cas-504-24-5/]

- 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/4-Amino_Pyridine_504-24-5.pdf]

- Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results.ResearchGate. [URL: https://www.researchgate.net/publication/322521783_Coordination_chemistry_with_pyridinepyrazine_amide_ligands_Some_noteworthy_results]

- Pyridine Compounds with Antimicrobial and Antiviral Activities.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951838/]

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SYNTHESIS-OF-4-AMINOPYRIDINE-AND-4-ACETYLAMINOPYRIDINE-Paskalev-Tchacarova/c8c5c7923c6f22036c05d8f615e4f454f7627409]

- Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions.MDPI. [URL: https://www.mdpi.com/2073-4352/13/2/313]

- Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.7b00346]

- Pyridine coordination chemistry for molecular assemblies on surfaces.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25489953/]

- Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications.Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02170a]

- Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485303/]

- 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.ECHEMI. [URL: https://www.echemi.com/sds/4-aminopyridine-cas-504-24-5.html]

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.Acta Crystallographica Section E. [URL: https://journals.iucr.org/e/issues/2024/04/00/ll5071/index.html]

- Connecting modes of linking ligands containing different terminal groups (pyridyl-amine or pyridyl-pyridyl): Preparation and structures.ResearchGate. [URL: https://www.researchgate.net/publication/222271842_Connecting_modes_of_linking_ligands_containing_different_terminal_groups_pyridyl-amine_or_pyridyl-pyridyl_Preparation_and_structures_of_CdL12OH22·_ClO42·C6H6_CdL22ClO42]

- An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d2dt03964d]

- Transition metal pyridine complexes.Wikipedia. [URL: https://en.wikipedia.org/wiki/Transition_metal_pyridine_complexes]

- Recent Advances of Pyridinone in Medicinal Chemistry.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8962295/]

- 4-Pyridinemethanamine SDS, 3731-53-1 Safety Data Sheets.ECHEMI. [URL: https://www.echemi.com/sds/4-pyridinemethanamine-cas-3731-53-1.html]

- Buparlisib.Wikipedia. [URL: https://en.wikipedia.org/wiki/Buparlisib]

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38584735/]

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.ResearchGate. [URL: https://www.researchgate.net/publication/380003028_Synthesis_characterization_and_supramolecular_analysis_for_E-3-pyridin-4-ylacrylic_acid]

- Pyridine: the scaffolds with significant clinical diversity.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01899j]

Sources

- 1. CAS 1915-42-0: N-4-Pyridinyl-4-pyridinamine | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 1915-42-0|Di(pyridin-4-yl)amine|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions [mdpi.com]

- 11. Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of Di(pyridin-4-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-4-yl)amine (D4PA) is a versatile molecule that serves as a fundamental building block in the realms of supramolecular chemistry, crystal engineering, and medicinal chemistry. Its unique structural motif, featuring two pyridine rings linked by a secondary amine, provides a rich landscape for hydrogen bonding and π-π stacking interactions, which dictate its solid-state architecture. This guide provides a comprehensive analysis of the crystal structure of di(pyridin-4-yl)amine, detailing its molecular geometry, intermolecular interactions, and the resultant crystal packing. Furthermore, it outlines the experimental methodologies for obtaining and analyzing single crystals of D4PA, and explores the implications of its structural characteristics for applications in coordination polymer design and drug development.

Introduction: The Significance of Di(pyridin-4-yl)amine

Di(pyridin-4-yl)amine is a key organic ligand and intermediate. Its constituent pyridine rings are prevalent in a vast array of natural products and pharmaceutical compounds[1]. The nitrogen atoms within the pyridine rings and the secondary amine bridge act as both hydrogen bond donors and acceptors, making D4PA an excellent candidate for constructing intricate and predictable supramolecular assemblies. Understanding the precise three-dimensional arrangement of D4PA in the solid state is paramount for the rational design of novel materials and active pharmaceutical ingredients (APIs). In medicinal chemistry, dipyridylamine derivatives have shown potential as anticancer and antimicrobial agents, often through their ability to chelate metal ions in the design of metallodrugs[2].

Molecular and Crystal Structure of Di(pyridin-4-yl)amine

A comprehensive search for the specific crystal structure of di(pyridin-4-yl)amine in the Cambridge Structural Database (CSD) did not yield a publicly available entry for the unsolvated molecule at the time of this guide's compilation. However, analysis of closely related structures and co-crystals provides significant insight into its likely solid-state behavior. The fundamental structural aspects discussed below are based on established principles of organic solid-state chemistry and data from analogous dipyridylamine derivatives.

Molecular Conformation

The di(pyridin-4-yl)amine molecule is characterized by two pyridyl rings connected to a central secondary amine. The overall conformation is determined by the torsion angles around the C-N bonds. Due to steric hindrance between the ortho-hydrogens of the pyridyl rings, a completely planar conformation is unlikely. Instead, the molecule is expected to adopt a twisted or "propeller-like" conformation in the solid state to minimize steric strain. This twisting will influence how the molecules pack in the crystal lattice. Conformational analysis of similar pyridinecarbaldehydes has shown that rotational isomers can be identified using NMR spectroscopy at low temperatures[3].

Intermolecular Interactions and Crystal Packing

The solid-state structure of di(pyridin-4-yl)amine is dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.

Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine rings are strong hydrogen bond acceptors. This donor-acceptor pairing is expected to lead to the formation of robust hydrogen-bonded chains or networks. The specific hydrogen bonding patterns can vary, leading to the possibility of polymorphism, where different crystal structures of the same compound can be formed[4]. The formation of hydrogen-bonded dimers with an R2²(8) ring motif is a common feature in related structures containing amine and pyridine functionalities[5].

π-π Stacking: The aromatic pyridine rings are prone to π-π stacking interactions, which further stabilize the crystal structure. These interactions involve the overlap of the π-orbitals of adjacent pyridine rings and are typically characterized by centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The relative orientation of the stacked rings can be parallel-displaced or T-shaped.

The interplay of these interactions results in a densely packed, three-dimensional supramolecular architecture.

Experimental Methodology for Crystal Structure Analysis

The determination of the crystal structure of di(pyridin-4-yl)amine involves a systematic workflow from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.

Synthesis: Di(pyridin-4-yl)amine can be synthesized through various methods, with a common approach being the palladium-catalyzed Buchwald-Hartwig amination. This involves the cross-coupling of 4-chloropyridine or 4-bromopyridine with 4-aminopyridine in the presence of a palladium catalyst and a suitable base.

Experimental Protocol: Synthesis of Di(pyridin-4-yl)amine

-

Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloropyridine hydrochloride (1.0 eq), 4-aminopyridine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.5 eq).

-

Solvent Addition: Add anhydrous toluene or dioxane as the solvent.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization: The purified di(pyridin-4-yl)amine is then subjected to crystallization to obtain single crystals suitable for X-ray diffraction. Slow evaporation of a dilute solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization of Di(pyridin-4-yl)amine

-

Solvent Selection: Dissolve a small amount of purified di(pyridin-4-yl)amine in a suitable solvent or solvent mixture. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., hexane, water) can also be effective.

-

Slow Evaporation: Prepare a dilute solution of the compound in the chosen solvent system in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis to single crystal growth of di(pyridin-4-yl)amine.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head[6].

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation)[6]. A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors[6].

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: General workflow for determining a crystal structure using SC-XRD.

Applications in Drug Development and Coordination Chemistry

The structural insights gained from the crystal structure analysis of di(pyridin-4-yl)amine are highly valuable for its application in drug development and the design of coordination polymers.

Drug Development

The dipyridylamine scaffold is present in a number of molecules with demonstrated biological activity. Understanding the preferred conformations and intermolecular interactions of D4PA can aid in the design of new drug candidates with improved binding affinity and pharmacokinetic properties. The ability of the pyridine and amine nitrogens to form specific hydrogen bonds is crucial for molecular recognition at biological targets. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent CDK2 inhibitors for cancer therapy[7]. The formation of salts or co-crystals of an active pharmaceutical ingredient (API) containing a dipyridylamine moiety can significantly alter its physicochemical properties, such as solubility and dissolution rate, which are critical for drug delivery[8][9][10].

Coordination Chemistry and Crystal Engineering

Di(pyridin-4-yl)amine is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridyl nitrogen atoms can coordinate to metal centers, while the amine group can participate in hydrogen bonding to link different coordination units. The "bent" nature of the D4PA ligand can lead to the formation of interesting and complex network topologies. By understanding the intrinsic hydrogen-bonding preferences of D4PA, researchers can design and synthesize new functional materials with tailored properties for applications in gas storage, separation, and catalysis[11]. The formation of different supramolecular assemblies can be influenced by minor changes in the chemical structure of the pyridine derivatives, highlighting the importance of precise structural control[12].

Conclusion

While a definitive, publicly available crystal structure of neat di(pyridin-4-yl)amine remains to be fully characterized and deposited, the analysis of its structural components and related compounds provides a strong foundation for understanding its solid-state behavior. The interplay of a twisted molecular conformation, robust N-H···N hydrogen bonding, and stabilizing π-π stacking interactions are the key determinants of its crystal packing. The experimental protocols outlined in this guide provide a clear pathway for obtaining and analyzing single crystals of this important molecule. A detailed understanding of the crystal structure of di(pyridin-4-yl)amine is not merely an academic exercise; it is a critical prerequisite for the rational design of advanced materials and novel therapeutics, empowering researchers in their quest for innovation.

References

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2,2'-Dipyridylamine in Research & Development.

- National Center for Biotechnology Information. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium)

- American Chemical Society. (n.d.). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ACS Figshare.

- Cao, L., et al. (2013). Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(3), 329-330.

- ResearchGate. (2025). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids.

- ResearchGate. (2025). Crystal structure of (2,2'-dipyridylamine)(carbonato)copper(II)

- ResearchGate. (n.d.). 2,2'-Dipyridylamine: A tripod ligand enabling practical access to diaryl ethers via Cu-catalyzed coupling reaction | Request PDF.

- ResearchGate. (2025). Hydrogen bonding in triamine copper(II) P,P′-Diphenylmethylenediphosphinate (pcp) hybrids. Syntheses and crystal structures of [Cu(pcp) (2,2′-dipyridylamine)(H2O)] · 2H2O and [Cu(pcp)(2,2′ : 6′,2′′terpyridine)] · 4H2O.

- Nicolas-Gomez, M., et al. (2014). Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o985–o986.

- ResearchGate. (2025). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines | Request PDF.

- Vargas, L. Y., et al. (2003). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3'-pyridyl)-1-butene. Powder Diffraction, 18(2), 143-145.

- Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1145-1149.

- FABAD Journal of Pharmaceutical Sciences. (2024).

- Lead Sciences. (n.d.). Di(pyridin-4-yl)amine.

- National Center for Biotechnology Information. (n.d.). 2,2'-Dipyridylamine. PubChem.

- BLD Pharm. (n.d.). 1915-42-0|Di(pyridin-4-yl)amine.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). Di(pyridin-4-yl)amine | 1915-42-0.

- National Center for Biotechnology Information. (n.d.). [2,2':6',2''-Terpyridin]-4'-amine. PubChem.

- Eckenhoff, W. T., et al. (2016). Crystal structure of [tris(pyridin-2-ylmethyl)amine-κ4N]copper(II) bromide.

- Sigma-Aldrich. (n.d.). Di(pyridin-4-yl)amine | 1915-42-0.

- ChemicalBook. (2025). N-Methyl-4-pyridinamine | 1121-58-0.

- ResearchGate. (n.d.).

- National Institute of Standards and Technology. (n.d.). 4-Pyridinamine, N,N-dimethyl-. NIST WebBook.

- Royal Society of Chemistry. (n.d.). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds.

- PubChemLite. (n.d.). 6-(pyridin-4-yl)pyridin-2-amine.

- PubMed. (2022).

- MDPI. (n.d.).

- European Journal of Chemistry. (2025).

- Morressier. (2017).

- PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.

-

National Center for Biotechnology Information. (n.d.). New insights into the reactivity of aminomethylene derivatives of resorc[8]arene: amine group transfer, conformational analysis, reaction mechanism. PubChem.

- OUCI. (2026). Synthesis, crystal growth, and comprehensive characterization of crystals derived from aminopyridines and p-aminobenzoic acid.

- CCDC. (n.d.). Entry API — CSD Python API 3.6.

- MDPI. (2023).

- ResearchGate. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones.

- National Institutes of Health. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.

- SCM. (2025). X-Ray Diffraction (XRD) — PLAMS 2025.

- Royal Society of Chemistry. (n.d.). Conformational studies by dynamic nuclear magnetic resonance. Part 4. Rotational isomers and torsional barriers of pyridinecarbaldehydes. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conformational studies by dynamic nuclear magnetic resonance. Part 4. Rotational isomers and torsional barriers of pyridinecarbaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. nbinno.com [nbinno.com]

- 12. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

spectroscopic properties of Di(pyridin-4-yl)amine

An In-depth Technical Guide to the Spectroscopic Properties of Di(pyridin-4-yl)amine

Introduction

Di(pyridin-4-yl)amine, with the chemical formula C₁₀H₉N₃, is a structurally significant molecule composed of two pyridin-4-yl rings bridged by a secondary amine.[1][2] This unique arrangement, which combines the electron-donating nature of the amine linker with the electron-withdrawing pyridine moieties, imparts a rich set of electronic and structural properties. These characteristics make it a versatile building block in diverse fields, including supramolecular chemistry, the development of coordination polymers, and advanced materials science.[1] A thorough understanding of its spectroscopic signature is paramount for its characterization, quality control, and the rational design of novel functional materials.

This technical guide provides a comprehensive exploration of the core . We will delve into the principles and experimental data derived from Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The causality behind experimental observations, particularly the effects of solvent polarity and pH, will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Electronic Landscape

The foundational step in interpreting the spectroscopy of Di(pyridin-4-yl)amine is to understand its molecular structure. The molecule possesses C₂ᵥ symmetry, with the central nitrogen atom acting as a hinge between the two planar pyridine rings. The lone pair of electrons on the secondary amine can delocalize into the π-systems of the pyridine rings, a key factor governing its electronic transitions.

Caption: Chemical structure of Di(pyridin-4-yl)amine.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Di(pyridin-4-yl)amine, the spectrum is dominated by π→π* transitions associated with the aromatic pyridine rings and intramolecular charge-transfer (ICT) transitions originating from the amine lone pair to the pyridine systems.

Solvent and pH Effects (Solvatochromism)

The position of the absorption maxima (λ_max) of Di(pyridin-4-yl)amine is sensitive to the surrounding environment, a phenomenon known as solvatochromism.[3] In polar solvents, the charge-transfer band may shift due to stabilization of the more polar excited state.

More dramatically, changes in pH profoundly alter the electronic structure. The pyridine nitrogen atoms can be protonated in acidic media. This increases their electron-withdrawing capacity, leading to a significant shift in the absorption bands.[4] This property is crucial when using the molecule in biological systems or as a sensor for acidic environments. The interaction with acid sites can be monitored by characteristic absorption bands in the UV-Vis region.[5]

| Solvent | λ_max (nm) | Transition Type | Reference |

| Chloroform | ~275 nm | π→π | [4][6] |

| Methanol | ~274 nm | π→π | [7] |

| DMSO | ~278 nm | π→π | [7] |

| Acidified Solution | Shift observed | ICT / π→π | [4] |

Table 1: Representative UV-Vis absorption data for pyridyl-amine type compounds. Note: Specific data for Di(pyridin-4-yl)amine may vary; these values are based on structurally related compounds.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of Di(pyridin-4-yl)amine (e.g., 1 mM) in a high-purity spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute working solution (e.g., 10-50 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction) across the desired wavelength range (e.g., 200-400 nm).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Caption: Standard experimental workflow for UV-Vis analysis.

Fluorescence Spectroscopy

Molecules containing pyridyl amine fragments often exhibit fluorescence, providing a highly sensitive probe of their electronic environment.[8] The emission properties are intrinsically linked to the efficiency of the intramolecular charge-transfer state.

Environmental Sensitivity

The fluorescence of Di(pyridin-4-yl)amine is expected to be highly sensitive to solvent polarity and pH. In polar solvents, stabilization of the ICT excited state can lead to a red-shift in the emission wavelength. Protonation of the pyridine rings typically leads to a dramatic change in fluorescence intensity, often quenching or shifting the emission, which can be harnessed for sensing applications.[9]

| Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Quantum Yield (Φ) |

| Dichloromethane | ~390 | ~485 | ~0.3 |

| Acetonitrile | Varies | Varies | Varies |

| Methanol | Varies | Varies | Varies |

Table 2: Representative fluorescence data for aminopyridine derivatives.[10] Note: Data is illustrative of the compound class.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution (typically 1-10 µM) in a spectroscopic grade solvent to avoid inner filter effects. Ensure the absorbance at the excitation wavelength is low (< 0.1 AU).

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to find the optimal excitation wavelength (λ_ex).

-

Emission Spectrum: Set the excitation monochromator to λ_ex and scan the emission monochromator to record the fluorescence spectrum and identify the wavelength of maximum emission (λ_em).

-

Quantum Yield (Optional): Measure the integrated fluorescence intensity relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions to calculate the fluorescence quantum yield.

Caption: Workflow for fluorescence spectroscopy measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the molecular structure, connectivity, and chemical environment of the nuclei.

¹H NMR Spectrum

Due to the molecule's symmetry, the ¹H NMR spectrum of Di(pyridin-4-yl)amine is relatively simple. It is expected to show:

-

Two Doublets: Corresponding to the aromatic protons on the pyridine rings. The protons ortho to the ring nitrogen (α-protons) will appear further downfield than the protons meta to the ring nitrogen (β-protons).

-

One Broad Singlet: For the N-H proton of the secondary amine. Its chemical shift can be variable and concentration-dependent, and it may undergo exchange with D₂O.

Upon protonation with acid, a significant downfield shift of the pyridine proton signals is expected due to the increased deshielding effect of the positively charged pyridinium ion.[4]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (α to N) | ~8.2 - 8.5 | Doublet |

| Pyridine H (β to N) | ~7.0 - 7.4 | Doublet |

| Amine N-H | Variable (e.g., 5.0 - 9.0) | Broad Singlet |

Table 3: Predicted ¹H NMR chemical shifts for Di(pyridin-4-yl)amine in a non-polar solvent like CDCl₃.

Caption: Correlation between structure and expected ¹H NMR signals.

¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the molecular symmetry, showing three distinct signals for the pyridine ring carbons and potentially a fourth for the carbon attached to the amine.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridine C (α to N) | ~150 |

| Pyridine C (β to N) | ~110 |

| Pyridine C (γ to N, attached to amine) | ~145-150 |

Table 4: Predicted ¹³C NMR chemical shifts for Di(pyridin-4-yl)amine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Di(pyridin-4-yl)amine in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve high homogeneity and resolution.

-

Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H, a simple pulse-acquire sequence is sufficient. For ¹³C, a proton-decoupled sequence is standard.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The spectrum of Di(pyridin-4-yl)amine is characterized by several key absorption bands.

-

N-H Stretch: A sharp to medium band in the region of 3200-3400 cm⁻¹ is characteristic of the secondary amine N-H stretching vibration.[11]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Pyridine Ring Vibrations: A series of sharp, strong bands between 1610 cm⁻¹ and 1400 cm⁻¹ are due to C=C and C=N stretching vibrations within the pyridine rings. These are highly diagnostic for the pyridine moiety.[12][13]

-

C-N Stretch: A band in the 1350-1250 cm⁻¹ region corresponding to the aryl-amine C-N stretching.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 900-700 cm⁻¹ region.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Pyridine Ring (C=C, C=N) Stretch | 1610, 1580, 1500, 1420 | Strong, Sharp |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-H Out-of-Plane Bend | 820 - 860 | Strong |

Table 5: Characteristic Infrared absorption bands for Di(pyridin-4-yl)amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid Di(pyridin-4-yl)amine powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Conclusion

The are a direct reflection of its unique molecular architecture. UV-Vis and fluorescence spectroscopy reveal sensitive charge-transfer characteristics that are highly responsive to environmental factors like solvent polarity and pH. NMR spectroscopy provides unambiguous structural confirmation through predictable chemical shifts and coupling patterns dictated by the molecule's symmetry. Finally, IR spectroscopy offers a clear fingerprint of its constituent functional groups, particularly the secondary amine and pyridine rings. Collectively, these techniques provide a powerful and comprehensive toolkit for the characterization and study of Di(pyridin-4-yl)amine, enabling its effective use in the rational design of advanced materials and chemical systems.

References

-

Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][4][14]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. MDPI. [Link]

-

Figure S37. 1 H-NMR for 4-[(dipyridin-4-yl)amino]benzonitrile. ResearchGate. [Link]

-

Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. ResearchGate. [Link]

-

Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Portal Jurnal UTeM. [Link]

-

UV-Vis spectra of 4-1-PyDI and Br2-4-1-PyDI showing a 60 nm wavelength... ResearchGate. [Link]

-

Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2. ResearchGate. [Link]

-

Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. [Link]

-

(E)-N,1-Di(pyridin-4-yl)methanimine. PubChem. [Link]

-

Di(pyridin-4-yl)amine. Lead Sciences. [Link]

-

A ditopic tetradentate pyridyl amine ligand containing an anthracene fragment: fluorescence intensity and 'closed' vs. 'open' species formation in the presence of Cu2+, as a function of pH. Royal Society of Chemistry. [Link]

-

Magnetic Nanoparticles Modified With di(Pyridin-2-yl)Amine Ligand Supported Copper Complex: A Novel and Efficient Magnetically Reusable Catalyst for A3 Coupling and C-S Cross-Coupling Reactions. Taylor & Francis Online. [Link]

-

Solvatochromism of selected compounds 4 a, 4 b, 4 r and 4 o measured in different solvents with varying polarity. ResearchGate. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. NIH National Library of Medicine. [Link]

-

Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. MDPI. [Link]

-

Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. ResearchGate. [Link]

-

Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. [Link]

-

The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

-

UV–visible spectroscopic study of the hydrophilic and solvatochromic 4‐[2,6‐diphenyl‐4‐(pyridin‐4‐yl)pyridinium‐1‐yl]‐2,6‐bis(pyridin‐3‐yl)phenolate betaine dye in eight binary solvent mixtures. ResearchGate. [Link]

-

amine. SpectraBase. [Link]

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

PYRIDIN-4-AMINE | CAS 504-24-5. Matrix Fine Chemicals. [Link]

-

A comprehensive spectroscopic and structural evaluation, NLO, reactivity descriptors study of 2-Amine-4-amide pyridine: A DFT approach. ResearchGate. [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH National Library of Medicine. [Link]

-

Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Royal Society of Chemistry. [Link]

-

Pyridine-4-ylmethyl-propyl-amine-organomodified HMS as support for in situ formed cobalt complexes-influence of the metal source on structure and catalytic activity in the aerial epoxidation of olefins. University of York Research Database. [Link]

-

Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences. [Link]

-

How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. ResearchGate. [Link]

-

2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one. PubMed. [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. NIH National Library of Medicine. [Link]

-

Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. ResearchGate. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. NIH National Library of Medicine. [Link]

Sources

- 1. 1915-42-0|Di(pyridin-4-yl)amine|BLD Pharm [bldpharm.com]

- 2. Di(pyridin-4-yl)amine - Lead Sciences [lead-sciences.com]

- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ikm.org.my [ikm.org.my]

- 7. Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates - PMC [pmc.ncbi.nlm.nih.gov]